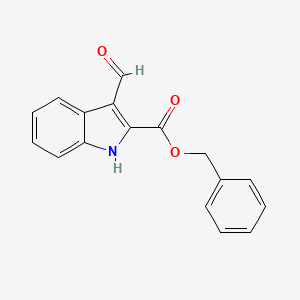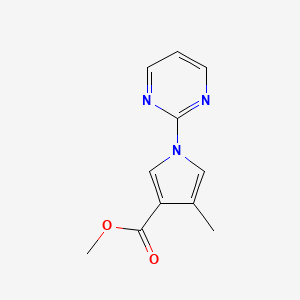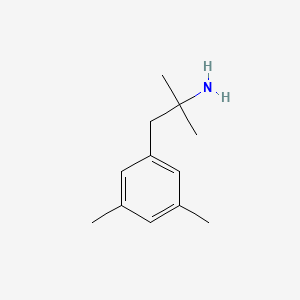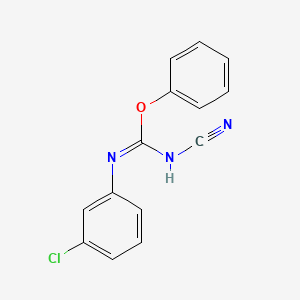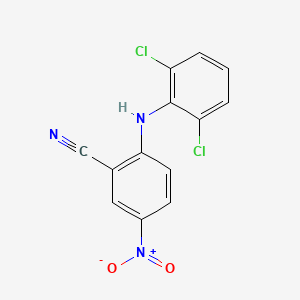
2-(2,6-dichloroanilino)-5-nitrobenzonitrile
描述
2-(2,6-Dichloroanilino)-5-nitrobenzonitrile is an organic compound that features a nitro group and a benzonitrile moiety. This compound is of interest due to its potential applications in various fields, including pharmaceuticals and materials science. Its unique structure, characterized by the presence of both electron-withdrawing and electron-donating groups, makes it a versatile intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,6-dichloroanilino)-5-nitrobenzonitrile typically involves the reaction of 2,6-dichloroaniline with 5-nitro-2-chlorobenzonitrile. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent production of high-purity this compound.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction to form corresponding amines.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent.
Major Products Formed:
Reduction: Formation of 2-(2,6-dichloroanilino)-5-aminobenzonitrile.
Substitution: Formation of various substituted benzonitriles depending on the nucleophile used.
科学研究应用
2-(2,6-Dichloroanilino)-5-nitrobenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of bacterial infections.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
作用机制
The mechanism of action of 2-(2,6-dichloroanilino)-5-nitrobenzonitrile involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The compound may also inhibit specific enzymes or disrupt cellular membranes, contributing to its bioactivity.
相似化合物的比较
2,6-Dichloroaniline: Shares the dichloroaniline moiety but lacks the nitro and benzonitrile groups.
5-Nitro-2-chlorobenzonitrile: Contains the nitro and benzonitrile groups but lacks the dichloroaniline moiety.
Uniqueness: 2-(2,6-Dichloroanilino)-5-nitrobenzonitrile is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications that similar compounds may not be suitable for.
属性
分子式 |
C13H7Cl2N3O2 |
|---|---|
分子量 |
308.12 g/mol |
IUPAC 名称 |
2-(2,6-dichloroanilino)-5-nitrobenzonitrile |
InChI |
InChI=1S/C13H7Cl2N3O2/c14-10-2-1-3-11(15)13(10)17-12-5-4-9(18(19)20)6-8(12)7-16/h1-6,17H |
InChI 键 |
WMJPOISCPCVASQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)Cl)NC2=C(C=C(C=C2)[N+](=O)[O-])C#N)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(Benzo[d]oxazol-2-yl(methyl)amino)ethan-1-ol](/img/structure/B8666784.png)
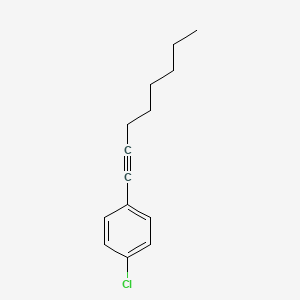
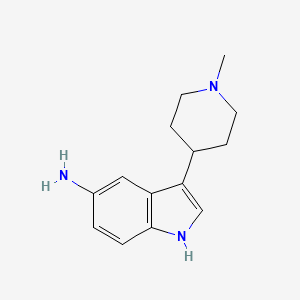
![5-bromo-1-trityl-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde](/img/structure/B8666807.png)
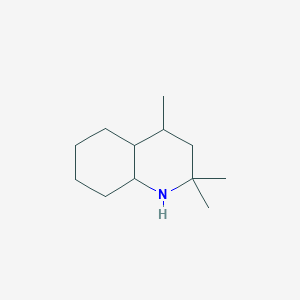
![1-Bromo-3-[(methoxymethoxy)methyl]benzene](/img/structure/B8666811.png)
![Acetamide, N-[2-[4-(dimethylamino)phenyl]-1,1-dimethylethyl]-](/img/structure/B8666824.png)
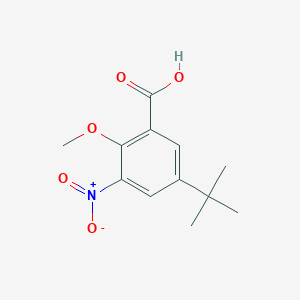
![4-[2-(5-amino-1H-pyrazol-4-yl)-4-(trifluoromethyl)phenoxy]-5-chloro-2-fluoro-N-(1,3-thiazol-4-yl)benzenesulfonamide](/img/structure/B8666835.png)
